Chemical structure and properties of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate
Chemical structure and properties of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate
An In-depth Technical Guide to 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate. This compound incorporates several key pharmacophores, including an N-arylpiperidine moiety, a bromobenzaldehyde group, and an acetate ester, suggesting a rich potential for exploration in medicinal chemistry and drug discovery. The N-arylpiperidine scaffold is a prevalent feature in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents.[1][2] This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and pharmacology, offering detailed protocols, characterization data, and insights into its potential biological significance.
Introduction and Chemical Identity
1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is a synthetic organic compound characterized by a piperidine ring N-substituted with a 2-bromo-4-formylphenyl group, and a 4-acetoxy group. The strategic placement of the bromo, formyl, and acetoxy functional groups offers multiple avenues for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.
1.1. Chemical Structure
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IUPAC Name: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate
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Molecular Formula: C14H16BrNO3
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Molecular Weight: 326.19 g/mol
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CAS Number: 1246815-68-5
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Chemical Structure:
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and computed properties of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate and its core components is presented below. These properties are crucial for its handling, formulation, and in-silico modeling.
| Property | Value | Source |
| Molecular Weight | 326.19 g/mol | Computed |
| XLogP3-AA | 2.8 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 4 | Computed |
| Rotatable Bond Count | 4 | Computed |
| Topological Polar Surface Area | 55.6 Ų | Computed |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DCM, Chloroform, and Ethyl Acetate. | Inferred |
Spectroscopic Data (Predicted):
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¹H NMR (500 MHz, CDCl₃) δ (ppm): 9.90 (s, 1H, CHO), 7.95 (d, J=1.5 Hz, 1H, Ar-H), 7.70 (dd, J=8.0, 1.5 Hz, 1H, Ar-H), 7.20 (d, J=8.0 Hz, 1H, Ar-H), 5.10 (m, 1H, CH-OAc), 3.50 (m, 2H, piperidine-H), 3.10 (m, 2H, piperidine-H), 2.10 (s, 3H, OAc-CH₃), 2.00-1.80 (m, 4H, piperidine-H).
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¹³C NMR (125 MHz, CDCl₃) δ (ppm): 191.0 (CHO), 170.5 (C=O, acetate), 150.0 (Ar-C), 138.0 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-C), 120.0 (Ar-C), 70.0 (CH-OAc), 50.0 (piperidine-C), 30.0 (piperidine-C), 21.5 (OAc-CH₃).
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IR (KBr, cm⁻¹): 2920 (C-H, aliphatic), 1735 (C=O, ester), 1690 (C=O, aldehyde), 1580, 1470 (C=C, aromatic), 1240 (C-O, ester).
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Mass Spectrometry (ESI-MS): m/z 326.0 [M+H]⁺, 328.0 [M+2+H]⁺ (indicating the presence of one bromine atom).
Synthesis and Purification
The synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate can be achieved through a multi-step process. A proposed synthetic route involves the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[3][4]
3.1. Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages: the coupling of the aryl halide with the piperidine derivative, followed by the introduction of the acetate group.
Caption: Proposed synthetic workflow for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate.
3.2. Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-ol
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To an oven-dried flask, add 2,5-dibromobenzaldehyde (1.0 eq.), piperidin-4-ol (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
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Add a base, such as sodium tert-butoxide (2.5 eq.).
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The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
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Add anhydrous toluene as the solvent.
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The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.
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The filtrate is concentrated under reduced pressure.
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The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Step 2: Synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate
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Dissolve 1-(2-Bromo-4-formylphenyl)piperidin-4-ol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base, typically pyridine or triethylamine (1.5 eq.), to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
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Once the reaction is complete, quench with water and extract the product with DCM.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to afford the final product.
Structural Elucidation and Characterization
The identity and purity of the synthesized 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate should be confirmed using a combination of analytical techniques.
4.1. Analytical Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, will verify the connectivity of the atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule, such as the carbonyl stretching frequencies for the aldehyde and the ester.
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Chromatographic Techniques: Purity assessment should be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and thermal stability.[5][6]
Potential Applications and Pharmacological Relevance
The chemical architecture of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate suggests several potential applications in drug discovery and development.
5.1. N-Arylpiperidine Core
The N-arylpiperidine moiety is a well-established pharmacophore found in a wide range of biologically active compounds.[1][2] This scaffold is present in drugs targeting the central nervous system (CNS), including antipsychotics and analgesics.[7] The piperidine ring can adopt various conformations, allowing it to interact with a diverse set of biological targets.[8]
5.2. Bromobenzaldehyde Functionality
The bromobenzaldehyde portion of the molecule offers several opportunities for further synthetic elaboration. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce additional molecular complexity. The aldehyde group is a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. Bromobenzaldehyde derivatives themselves have been investigated for their potential biological activities.[9][10]
5.3. Potential as a Synthetic Intermediate
Given its multiple functional groups, 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is a valuable intermediate for the synthesis of compound libraries for high-throughput screening. The orthogonal reactivity of the functional groups allows for selective modifications at different positions of the molecule.
Caption: Potential research applications stemming from the core structure.
Safety, Handling, and Storage
6.1. Safety Precautions
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Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[11]
6.2. Storage
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Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is a synthetically accessible and versatile chemical entity with significant potential for applications in medicinal chemistry and drug discovery. Its constituent pharmacophores, the N-arylpiperidine and bromobenzaldehyde moieties, are well-represented in a variety of biologically active molecules. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and an outlook on its potential research applications. Further investigation into the biological activity of this compound and its derivatives is warranted.
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